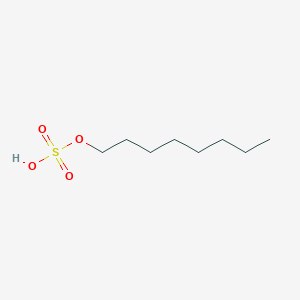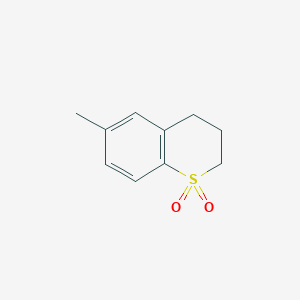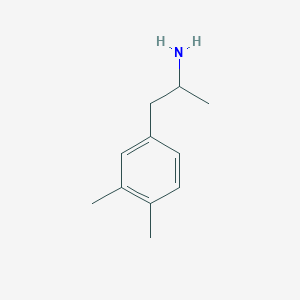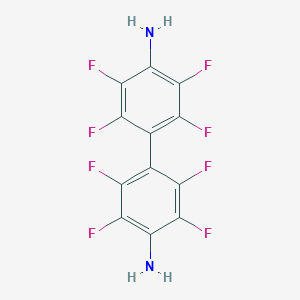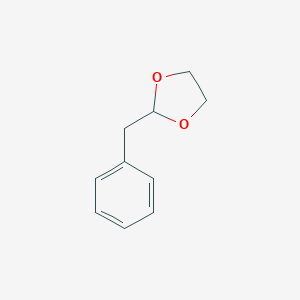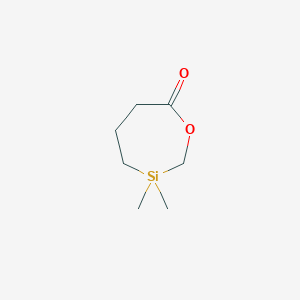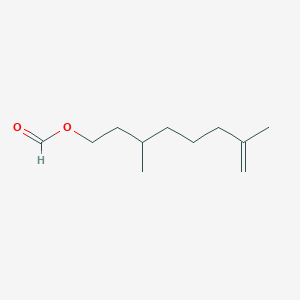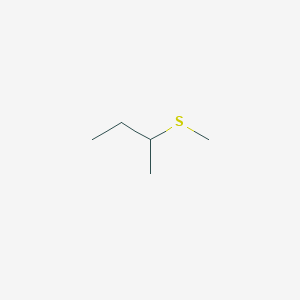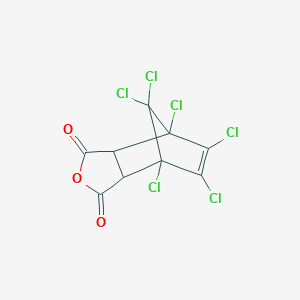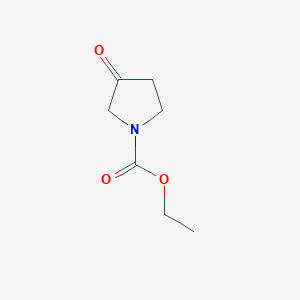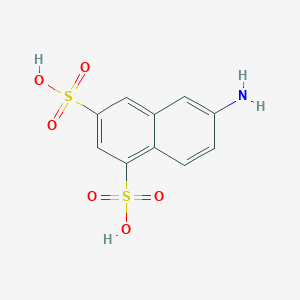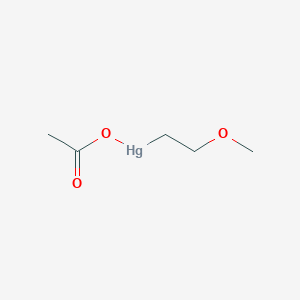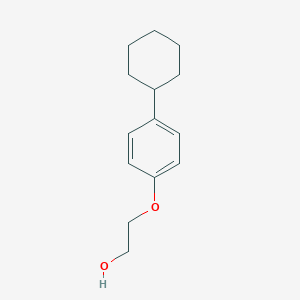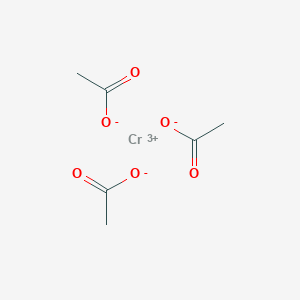
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-, also known as OEA, is a naturally occurring fatty acid amide that has gained significant attention in recent years due to its potential therapeutic properties. OEA is synthesized in the small intestine and is involved in the regulation of appetite and energy expenditure. In addition, OEA has been found to have anti-inflammatory, neuroprotective, and analgesic effects.
作用机制
The exact mechanism of action of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- is not fully understood. However, it is believed that 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- acts on several receptors in the body, including the peroxisome proliferator-activated receptor alpha (PPAR-alpha) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. Activation of these receptors leads to the regulation of appetite and energy expenditure, as well as the anti-inflammatory and neuroprotective effects of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-.
生化和生理效应
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been found to regulate appetite and energy expenditure by activating PPAR-alpha and TRPV1 receptors. This leads to the suppression of food intake and the increase in energy expenditure. In addition, 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- in lab experiments are its natural occurrence in the body, its ability to regulate appetite and energy expenditure, and its potential therapeutic properties. However, the limitations of using 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- in lab experiments are its relatively low potency and the difficulty in synthesizing it in large quantities.
未来方向
For the research on 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- include the development of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- analogs and the investigation of its role in other physiological processes.
合成方法
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- can be synthesized in the laboratory by several methods, including the reaction of oleic acid with ethanolamine and the enzymatic conversion of oleoylethanolamide (9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-) to 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- by fatty acid amide hydrolase (FAAH). However, the most common method of synthesis is the reaction of oleic acid with 2-hydroxyethylamine in the presence of a catalyst.
科学研究应用
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in animal models of arthritis and multiple sclerosis. 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has also been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been shown to have analgesic effects in animal models of pain.
属性
CAS 编号 |
106-16-1 |
|---|---|
产品名称 |
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- |
分子式 |
C20H39NO3 |
分子量 |
341.5 g/mol |
IUPAC 名称 |
(Z,12R)-12-hydroxy-N-(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H39NO3/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)21-17-18-22/h9,12,19,22-23H,2-8,10-11,13-18H2,1H3,(H,21,24)/b12-9-/t19-/m1/s1 |
InChI 键 |
JYDIHAYTECQGQK-UZRURVBFSA-N |
手性 SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCCO)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCO)O |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCO)O |
其他 CAS 编号 |
106-16-1 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



